5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
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Overview
Description
5-(Propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a chemical compound belonging to the class of triazoles. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This specific compound has a propan-2-yl group attached to the fifth position of the triazole ring and a carboxylic acid group in the fourth position, with a hydrochloride salt form.
Synthetic Routes and Reaction Conditions:
Hantzsch Dihydropyridine Synthesis: This method involves the reaction of a β-keto ester with ammonia and an aldehyde in the presence of a base to form a dihydropyridine derivative, which can then be cyclized to form the triazole ring.
Click Chemistry: The azide-alkyne cycloaddition reaction, also known as the Huisgen cycloaddition, is a popular method for synthesizing triazoles. This reaction involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Hydrochloride Formation: The carboxylic acid group of the triazole is protonated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above methods, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the desired scale and specific application requirements.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the carboxylic acid group.
Reduction: Reduction reactions can target the triazole ring or the propan-2-yl group.
Substitution: Substitution reactions can occur at various positions on the triazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted triazoles and derivatives.
Scientific Research Applications
Chemistry: 5-(Propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is used in organic synthesis as a building block for the preparation of more complex molecules. Its triazole ring is particularly useful in click chemistry reactions.
Biology: Triazoles are known for their antimicrobial properties. This compound can be used in the development of new antibiotics and antifungal agents.
Medicine: The compound's derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Triazoles are used in the production of agrochemicals, such as herbicides and fungicides, due to their biological activity.
Mechanism of Action
The mechanism by which 5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential components of microbial cell walls or interfere with key metabolic pathways.
Molecular Targets and Pathways Involved:
Antimicrobial Action: Inhibition of cell wall synthesis or disruption of metabolic pathways in bacteria and fungi.
Anti-inflammatory Action: Inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response.
Anticancer Action: Interference with cell proliferation and apoptosis pathways.
Comparison with Similar Compounds
1H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the propan-2-yl group.
5-(Ethyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure with an ethyl group instead of a propan-2-yl group.
5-(Methyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure with a methyl group instead of a propan-2-yl group.
Uniqueness: 5-(Propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity compared to other triazoles. This group can enhance the lipophilicity of the compound, potentially improving its bioavailability and pharmacokinetic properties.
Properties
CAS No. |
2742659-58-9 |
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Molecular Formula |
C6H10ClN3O2 |
Molecular Weight |
191.6 |
Purity |
95 |
Origin of Product |
United States |
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